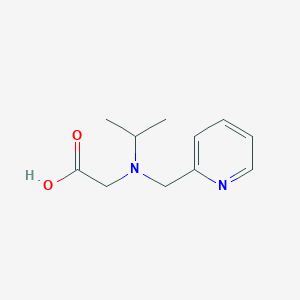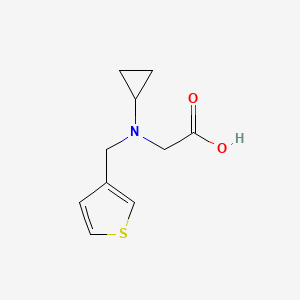![molecular formula C13H19NO2S B7866838 [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866838.png)
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isopropyl group, a 4-methylsulfanyl-benzyl group, and an amino-acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylsulfanyl-benzyl chloride with isopropylamine, followed by the introduction of the amino-acetic acid group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino-acetic acid moiety.
Scientific Research Applications
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety.
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-butyric acid: Contains a butyric acid group instead of acetic acid.
Uniqueness
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMDUXVEWIWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B7866768.png)

![3-[Cyclopropyl({[(2,5-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B7866775.png)




![[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866814.png)
![[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866829.png)
![[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866836.png)
![[(2,6-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866844.png)
![[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866849.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7866857.png)

